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molecular formula C11H15NO3S B8812171 8-Hydroxy-8-(5-thiazolyl)-1,4-dioxaspiro[4.5]decane

8-Hydroxy-8-(5-thiazolyl)-1,4-dioxaspiro[4.5]decane

Cat. No. B8812171
M. Wt: 241.31 g/mol
InChI Key: ZTZXZMXLDWHDOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08450304B2

Procedure details

A 5-L 4-neck round bottom flask equipped with a thermocouple, a mechanical stirrer, a condenser, and a nitrogen inlet/outlet adapter was charged with ketal 9 as prepared in the previous step (316.3 g, 1.30 mol) and DMF (238.0 mL) with stirring. A solution of 2 N HCl (1.13 L, 2.26 mol) was added over 2 min; the mixture was stirred at 26° C. for 5 min, warmed up to 60° C., and stirred for 3 h. The progress of the reaction was monitored by HPLC and LC-MS. The reaction was cooled to 0° C. in an ice-water bath, and the aqueous (pH=2˜3) was adjusted to an alkaline (pH=10˜11) by dropwise addition of 4 N NaOH solution with fast agitation. The resulting alkaline slurry was stirred at 0° C. for 1 h; the solid was collected by filtration, washed with cold water (100 mL), dried under air-suction for 1 h, and then placed in a vacuum drying oven under house vacuum (120 mmHg) at 50° C. for 48 h to afford the title compound, 10 as a beige crystalline solid.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1.13 L
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
238 mL
Type
solvent
Reaction Step Four
Name

Identifiers

REACTION_CXSMILES
[S:1]1[C:5]([C:6]2([OH:16])[CH2:15][CH2:14][C:9]3(OCC[O:10]3)[CH2:8][CH2:7]2)=[CH:4][N:3]=[CH:2]1.Cl.[OH-].[Na+]>CN(C=O)C>[OH:16][C:6]1([C:5]2[S:1][CH:2]=[N:3][CH:4]=2)[CH2:15][CH2:14][C:9](=[O:10])[CH2:8][CH2:7]1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C=NC=C1C1(CCC2(OCCO2)CC1)O
Step Two
Name
Quantity
1.13 L
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
238 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 5-L 4-neck round bottom flask equipped with a thermocouple, a mechanical stirrer, a condenser, and a nitrogen inlet/outlet adapter
STIRRING
Type
STIRRING
Details
the mixture was stirred at 26° C. for 5 min
Duration
5 min
STIRRING
Type
STIRRING
Details
stirred for 3 h
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to 0° C. in an ice-water bath
STIRRING
Type
STIRRING
Details
The resulting alkaline slurry was stirred at 0° C. for 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
the solid was collected by filtration
WASH
Type
WASH
Details
washed with cold water (100 mL)
CUSTOM
Type
CUSTOM
Details
dried under air-suction for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
drying oven under house vacuum (120 mmHg) at 50° C. for 48 h
Duration
48 h

Outcomes

Product
Name
Type
product
Smiles
OC1(CCC(CC1)=O)C1=CN=CS1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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